Cas no 1339397-78-2 (4-(2,3-Difluorophenyl)azetidin-2-one)

4-(2,3-Difluorophenyl)azetidin-2-one is a fluorinated β-lactam derivative with a phenyl-substituted azetidinone core. Its key structural features include a difluorophenyl group, which enhances electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug development. The β-lactam ring provides reactivity for further functionalization, while the fluorine substituents contribute to improved metabolic stability and binding affinity in target molecules. This compound is particularly useful in the synthesis of biologically active molecules, including enzyme inhibitors and antimicrobial agents. Its well-defined structure and synthetic versatility make it a preferred choice for researchers exploring novel pharmacophores or optimizing lead compounds in pharmaceutical applications.
4-(2,3-Difluorophenyl)azetidin-2-one structure
1339397-78-2 structure
Product Name:4-(2,3-Difluorophenyl)azetidin-2-one
CAS No:1339397-78-2
MF:C9H7F2NO
MW:183.154789209366
CID:5690473
PubChem ID:64665349
Update Time:2025-06-29

4-(2,3-Difluorophenyl)azetidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1339397-78-2
    • 4-(2,3-difluorophenyl)azetidin-2-one
    • CS-0349366
    • AKOS013991969
    • EN300-1278334
    • 2-Azetidinone, 4-(2,3-difluorophenyl)-
    • 4-(2,3-Difluorophenyl)azetidin-2-one
    • Inchi: 1S/C9H7F2NO/c10-6-3-1-2-5(9(6)11)7-4-8(13)12-7/h1-3,7H,4H2,(H,12,13)
    • InChI Key: OZUHTFUEJAOBMN-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=CC=1C1CC(N1)=O)F

Computed Properties

  • Exact Mass: 183.04957017g/mol
  • Monoisotopic Mass: 183.04957017g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 1.345±0.06 g/cm3(Predicted)
  • Boiling Point: 318.1±42.0 °C(Predicted)
  • pka: 14.37±0.40(Predicted)

4-(2,3-Difluorophenyl)azetidin-2-one Pricemore >>

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Additional information on 4-(2,3-Difluorophenyl)azetidin-2-one

4-(2,3-Difluorophenyl)azetidin-2-one: A Promising Compound in Medicinal Chemistry

4-(2,3-Difluorophenyl)azetidin-2-one (CAS No. 1339397-78-2) is a small molecule that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of azetidinones, which are four-membered ring compounds with a ketone functionality. The presence of the difluorophenyl substituent imparts distinct chemical and biological characteristics, making it a valuable candidate for various research and development endeavors.

The structural features of 4-(2,3-Difluorophenyl)azetidin-2-one are particularly noteworthy. The azetidine ring is known for its rigidity and conformational constraints, which can influence the compound's binding affinity and selectivity towards specific biological targets. The difluorophenyl group, on the other hand, introduces additional electronic and steric effects that can modulate the compound's pharmacological profile. These properties make 4-(2,3-Difluorophenyl)azetidin-2-one an attractive scaffold for the design and synthesis of novel bioactive molecules.

In recent years, there has been a growing interest in exploring the potential of azetidinones as scaffolds for drug discovery. One of the key areas of research has been their application in the development of inhibitors for various enzymes and receptors. For instance, studies have shown that certain azetidinone derivatives exhibit potent inhibitory activity against protein kinases, which are important targets in cancer therapy. The unique structure of 4-(2,3-Difluorophenyl)azetidin-2-one makes it a promising lead compound for further optimization and development in this context.

Beyond its potential as an enzyme inhibitor, 4-(2,3-Difluorophenyl)azetidin-2-one has also been investigated for its role in modulating other biological processes. Recent research has highlighted its ability to interact with G protein-coupled receptors (GPCRs), a large family of membrane receptors involved in numerous physiological functions. The ability to fine-tune the structure of this compound through chemical modifications can lead to the discovery of new ligands with improved potency and selectivity for specific GPCRs.

The synthetic accessibility of 4-(2,3-Difluorophenyl)azetidin-2-one is another factor that contributes to its appeal in medicinal chemistry. Various synthetic routes have been developed to efficiently prepare this compound and its derivatives. One common approach involves the use of palladium-catalyzed coupling reactions to introduce the difluorophenyl substituent onto the azetidine ring. These methods provide a robust platform for generating a diverse library of analogs for biological evaluation.

In addition to its potential therapeutic applications, 4-(2,3-Difluorophenyl)azetidin-2-one has also been studied for its utility as a tool compound in chemical biology. Tool compounds are small molecules used to probe and manipulate biological systems, providing insights into disease mechanisms and potential therapeutic strategies. The ability to modulate specific biological pathways with high precision makes 4-(2,3-Difluorophenyl)azetidin-2-one a valuable asset in this context.

The safety profile of 4-(2,3-Difluorophenyl)azetidin-2-one is another important consideration in its development as a therapeutic agent or tool compound. Preclinical studies have generally shown favorable safety margins, with no significant toxicity observed at relevant concentrations. However, further investigations are necessary to fully understand its pharmacokinetic properties and potential side effects.

In conclusion, 4-(2,3-Difluorophenyl)azetidin-2-one (CAS No. 1339397-78-2) represents a promising compound with diverse applications in medicinal chemistry and chemical biology. Its unique structural features and favorable biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.

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